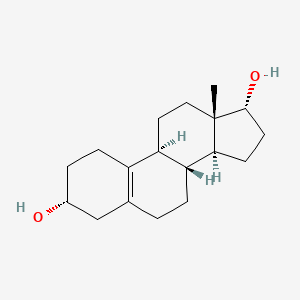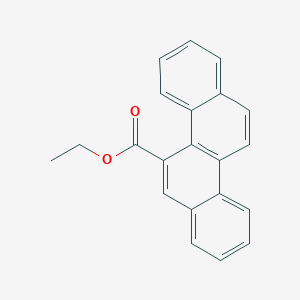
Laminarioctaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laminarioctaose is a high-purity oligosaccharide composed of eight glucose units linked by β-1,3-glycosidic bonds. It is derived from laminarin, a polysaccharide found in brown algae, particularly Laminaria species. This compound has a molecular formula of C48H82O41 and a molecular weight of 1315.1
準備方法
Synthetic Routes and Reaction Conditions
Laminarioctaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including this compound. The reaction conditions typically involve using an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the hydrolysis.
Industrial Production Methods
Industrial production of this compound involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to obtain the desired oligosaccharide. The process includes purification steps such as size-fractionation and high-performance liquid chromatography (HPLC) to ensure high purity and homogeneity of the final product .
化学反応の分析
Types of Reactions
Laminarioctaose undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic reactions. The most common reaction is hydrolysis, where the β-1,3-glycosidic bonds are cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes such as endo-1,3-β-glucanase, exo-1,3-β-glucanase, and β-glucosidase are commonly used to hydrolyze this compound. The reaction conditions typically involve incubating the compound in a sodium acetate buffer at pH 4.5 and a temperature of 40°C.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Major Products Formed
科学的研究の応用
Laminarioctaose has a wide range of applications in scientific research:
作用機序
The mechanism of action of laminarioctaose involves its interaction with specific enzymes and receptors. For example, β-glucanases recognize and cleave the β-1,3-glycosidic bonds in this compound, leading to the release of smaller oligosaccharides and glucose . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes catalysis.
類似化合物との比較
Laminarioctaose is unique due to its specific β-1,3-glycosidic linkages and its derivation from laminarin. Similar compounds include other β-glucan oligosaccharides such as laminaribiose, laminaritriose, and laminaritetraose. These compounds share similar structural features but differ in the number of glucose units and the degree of polymerization .
特性
CAS番号 |
72621-54-6 |
|---|---|
分子式 |
C₄₈H₈₂O₄₁ |
分子量 |
1315.14 |
同義語 |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




